N-cyclopentyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide
Description
N-cyclopentyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a cyclopentyl group attached to the amide nitrogen and a 5-methyltetrazole ring at the 2-position of the benzamide core.
Properties
Molecular Formula |
C14H17N5O |
|---|---|
Molecular Weight |
271.32 g/mol |
IUPAC Name |
N-cyclopentyl-2-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H17N5O/c1-10-16-17-18-19(10)13-9-5-4-8-12(13)14(20)15-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,15,20) |
InChI Key |
WXSZSUUJHHZUSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NC3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc salts.
Coupling with Benzamide: The tetrazole derivative is then coupled with benzamide under suitable reaction conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the tetrazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the tetrazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-cyclopentyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes or receptors that recognize carboxylate groups. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues with Tetrazole Moieties
N-((2-Benzyl-2H-tetrazol-5-yl)methyl)benzamide ()
- Structure : Benzamide core with a 2-benzyltetrazole substituent.
- Key Properties :
- Synthesized via N-alkylation; characterized by NMR, IR, and elemental analysis.
- Exhibits regioselectivity (55% 2H-tetrazole isomer) and moderate lipophilicity due to the benzyl group.
- Both compounds share a tetrazole ring, which contributes to hydrogen-bonding interactions in biological systems .
Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives ()
- Structure : Tetrazole linked to benzoxazole via an acetamide chain.
- Key Properties :
- Demonstrated antimicrobial and anti-inflammatory activities.
- The benzoxazole-tetrazole hybrid structure enhances electronic delocalization, influencing reactivity.
- Comparison :
Functional Analogues with Varied Substituents
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide ()
- Structure : Benzamide with a long acyl chain (C14) and carboxyphenyl group.
- Key Properties :
- 79% PCAF HAT inhibition at 100 μM, outperforming anacardic acid (68%).
- Acyl chain length and carboxyphenyl positioning modulate enzyme binding.
- Comparison :
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides ()
- Structure : Triazole-linked benzamide with methoxybenzothiazole and nitro groups.
- Key Properties :
- Synthesized via copper-catalyzed click chemistry; moderate antimicrobial activity against E. coli.
- The nitro group enhances electrophilicity, aiding target interactions.
- Comparison :
Pharmacological Profiles of Benzamide Derivatives
Neuroleptic Benzamides ()
- Examples : Amisulpride, tiapride.
- Key Properties :
- Act as dopamine D2/D3 receptor antagonists; used in psychiatric disorders.
- Structural similarity complicates forensic differentiation.
- Comparison :
- The target compound’s tetrazole and cyclopentyl groups may reduce neuroleptic activity but introduce new biological targets (e.g., enzyme inhibition) .
Biological Activity
N-cyclopentyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic compound belonging to the class of tetrazole derivatives, characterized by its unique structural features, including a cyclopentyl group, a benzamide moiety, and a methyl-substituted tetrazole ring. This compound has garnered attention in medicinal chemistry due to its promising biological activities.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 271.32 g/mol
- Structural Characteristics : The presence of the tetrazole ring enhances its potential for diverse biological interactions, mimicking carboxylic acids and facilitating binding to various enzymes and receptors .
The biological activity of this compound is primarily attributed to its ability to mimic carboxylic acids. This structural similarity allows it to interact with enzymes or receptors that recognize carboxylate groups, modulating their activity. The compound has shown potential therapeutic effects, including:
- Antimicrobial Activity : Effective against various bacterial strains.
- Antifungal Properties : Demonstrated efficacy in inhibiting fungal growth.
- Anticancer Activity : Potential to modulate cancer cell signaling pathways .
Antimicrobial Activity
Recent studies have reported the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for this compound against selected bacterial strains. The results indicate significant antibacterial properties, particularly against Gram-positive bacteria.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 | 16 |
| Escherichia coli | 32 | 64 |
| Candida albicans | 16 | 32 |
These findings suggest that the compound could be a viable candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have evaluated the anticancer effects of this compound on various cancer cell lines. The compound exhibited cytotoxic effects, with IC values indicating significant cell growth inhibition.
| Cell Line | IC (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The mechanism underlying these effects appears to involve apoptosis induction and cell cycle arrest .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-cyclopentyl-2-(1H-tetrazol-5-yl)benzamide | Similar structure without methyl substitution on tetrazole | Lacks additional methyl group affecting reactivity |
| N-cyclopentyl-N'-methylurea | Urea derivative with cyclopentyl group | Different nitrogen-containing functional group affects properties |
| N-cyclopentyl-2-(5-methyl-1H-tetrazol-1-yl)acetamide | Contains acetamide instead of benzamide | Different functional group may alter biological activity |
This table illustrates the unique position of this compound within its class, highlighting its enhanced reactivity and potential therapeutic effects compared to related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
